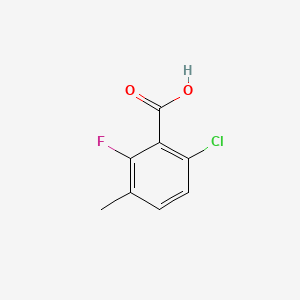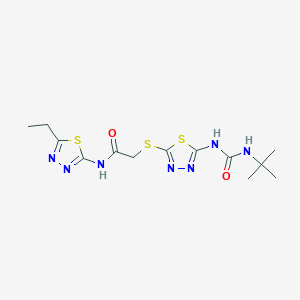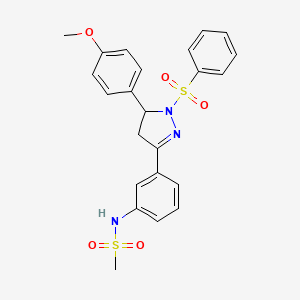
1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylbenzyl)piperazine is a chemical compound used in laboratory settings . Its molecular formula is C12H18N2 and it has an average mass of 190.285 Da .
Synthesis Analysis
A bioactive donor, 1-(2-methylbenzyl)piperazine, is used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized spectrophotometrically .Molecular Structure Analysis
The molecular structure of 1-(2-Methylbenzyl)piperazine consists of 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
1-(2-Methylbenzyl)piperazine is used in the synthesis of a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL). The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .科学的研究の応用
Asymmetric Synthesis and NMDA Receptor Antagonism
A novel asymmetric synthesis of 1-substituted tetrahydro-3-benzazepines has been developed, with specific focus on (R)-15 and (S)-15 derivatives. Among these, the 2-methylbenzyl-substituted derivative (R)-15c showed the highest NMDA receptor affinity in the series, indicating its potential for receptor antagonism applications (Wirt, Schepmann, & Wünsch, 2007).
Conformational Analysis via NMR Spectroscopy
NMR spectroscopy has been employed for the conformational study of N-substituted 2-benzazepines. This analysis reveals information about the structural characteristics and dynamic behavior of these compounds, which is critical for understanding their interaction with biological targets (Katritzky, Akhmedov, Ghiviriga, & Maimait, 2002).
Palladium-Catalyzed Synthesis
Palladium-catalyzed intermolecular cyclocarbonylation has been used to synthesize 1,2,3,4-tetrahydro-5H-2-benzazepin-5-one derivatives. This methodology allows for the preparation of highly functionalized derivatives from readily available starting materials, demonstrating its utility in synthetic chemistry (Okuro & Alper, 2012).
Synthesis of Phthalimido Derivatives
Efficient synthesis methodologies have been developed for 4-phthalimido-1,3,4,5-tetrahydro-8-(2,6-dichlorobenzyloxy)-3-oxo-2H-2-benzazepin-2-acetic acid (PHt-Hba(2,6-Cl2-Bn)-Gly-OH). These derivatives are valuable for studying biologically active conformations of peptides (Casimir, Tourwé, Iterbeke, Guichard, & Briand, 2000).
Antipsychotic Agent Development
Structurally related arylsulfonyl substituted 3-benzazepines, displaying dopamine and serotonin antagonist activities, have been developed as potential treatments for schizophrenia and other CNS disorders (Howard, 2005).
Muscarinic Receptor Antagonism
Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been explored as potentially selective, muscarinic (M3) receptor antagonists. This research contributes to the development of selective drugs for receptor-specific therapeutic applications (Bradshaw et al., 2008).
Safety and Hazards
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-7-2-3-9-16(14)13-19-17-11-5-4-8-15(17)10-6-12-18(19)20/h2-5,7-9,11H,6,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKHMZBGANSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)



![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)

